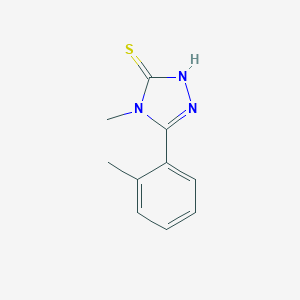

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-5-3-4-6-8(7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSXXJAMKPUGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358401 | |

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174574-08-4 | |

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazinolysis and Cyclization via Carbon Disulfide

A widely adopted method involves the cyclization of hydrazide intermediates with carbon disulfide (CS₂) under alkaline conditions. For 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, the synthesis begins with 2-methylbenzohydrazide as the precursor.

-

Formation of Dithiocarbazate Intermediate :

The hydrazide reacts with CS₂ in the presence of potassium hydroxide (KOH) at 0–25°C for 6 hours, forming a dithiocarbazate intermediate. -

Cyclization with Hydrazine Hydrate :

The intermediate is heated with excess hydrazine hydrate (N₂H₄·H₂O) at 80–100°C under nitrogen for 12 hours, inducing cyclization to form the triazole-thiol core. -

Methylation :

A final alkylation step introduces the methyl group at position 4 using methyl iodide (CH₃I) in ethanol under reflux.

Key Parameters:

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazide intermediates derived from 2-methylphenylacetic acid and methyl isothiocyanate:

-

Thiosemicarbazide Formation :

Reaction of 2-methylphenylacetic acid hydrazide with methyl isothiocyanate in ethanol yields a thiosemicarbazide derivative. -

Base-Mediated Cyclization :

Treatment with KOH in aqueous ethanol at reflux for 8–12 hours facilitates cyclization, directly forming the triazole-thiol structure without requiring post-synthetic methylation.

Advantages :

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

-

Polar Protic Solvents : Ethanol and water enhance intermediate solubility, whereas aprotic solvents (e.g., acetonitrile) favor alkylation steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern platforms utilize continuous flow reactors to improve scalability and safety:

-

Microreactors : Enable precise control of exothermic reactions (e.g., CS₂ handling).

-

Automated Purification : Chromatography and recrystallization are integrated into downstream processes to achieve >95% purity.

Comparative Analysis of Methods

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazinolysis-Cyclization | 2-Methylbenzohydrazide | CS₂, KOH, N₂H₄·H₂O, CH₃I | 60–70% | Well-established protocol | Multi-step, hazardous reagents |

| Thiosemicarbazide Route | 2-Methylphenylacetic acid | Methyl isothiocyanate, KOH | 75% | Single-step cyclization, higher yield | Requires specialized intermediates |

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its fungicidal properties. It acts as a potent inhibitor of fungal pathogens, making it a candidate for developing new agricultural fungicides. Research indicates that triazole derivatives can effectively control various plant diseases caused by fungi, thus improving crop yield and quality .

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to other bioactive triazoles allows it to interact with biological targets effectively. Studies have indicated that triazole derivatives can exhibit anti-inflammatory and anti-cancer activities. For instance, compounds in this class have been investigated for their ability to inhibit specific enzymes involved in cancer progression .

Material Science

In materials science, this compound is being explored for its potential use in the development of novel polymers and coatings. The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Additionally, these compounds may serve as corrosion inhibitors in metal coatings due to their ability to form protective layers on metal surfaces .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Fungicidal Activity | Agricultural Chemistry | Demonstrated effective inhibition of fungal growth in crops like wheat and barley. |

| Anti-Cancer Properties | Pharmaceutical Research | In vitro studies showed significant reduction in cell viability for cancer cell lines treated with triazole derivatives. |

| Corrosion Inhibition | Material Science | Triazole-based coatings provided enhanced protection against corrosion in saline environments compared to traditional coatings. |

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Electronic Features

Key substituent variations influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Notable Observations:

- Electron-donating groups (e.g., -Me, -OMe, -NH2) enhance antioxidant activity by stabilizing radicals, as seen in 4-amino-5-phenyl derivatives .

- Electron-withdrawing groups (e.g., -NO2) reduce antioxidant capacity but may improve antimicrobial activity due to increased electrophilicity .

- Schiff base derivatives (e.g., ) exhibit versatile coordination chemistry, useful in metal chelation and enzyme inhibition .

Cyclization Methods

- Example : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide .

- Comparison : The target compound likely follows a similar pathway, substituting 2-methylphenyl hydrazine derivatives.

S-Alkylation

- Example : S-Alkylation of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol with alkyl halides yields derivatives with enhanced lipophilicity .

- Reactivity : The thiol group in the target compound can undergo alkylation or oxidation, analogous to ’s S-alkylated benzimidazoles .

Antioxidant Activity

- 4-Amino-5-phenyl derivatives (e.g., AT, AP) show high DPPH• and ABTS•+ scavenging due to -NH2 and -SH groups .

- Target Compound: The absence of -NH2 may reduce radical scavenging compared to amino derivatives but could retain moderate activity via -SH and aryl groups.

Antimicrobial and Antiviral Activity

- Schiff base derivatives (e.g., 5-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methylene]amino-) exhibit antifungal and antibacterial properties .

- 4-(Cyclopent-1-en-3-ylamino) derivatives () inhibit CoV helicase, highlighting the role of bulky substituents in viral target binding .

Antitubercular Activity

Physicochemical Properties

*Estimated based on analogs in .

Biological Activity

4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃S, with a molecular weight of 209.28 g/mol. The compound features a triazole ring substituted with a methyl and a 2-methylphenyl group, which may influence its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 209.28 g/mol |

| CAS Number | 174574-08-4 |

| Hazard Classification | Irritant |

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study focusing on various triazole derivatives reported that compounds with similar structures to this compound showed cytotoxic effects against multiple cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .

Key Findings:

- Cytotoxicity : The synthesized triazole derivatives displayed IC50 values indicating potent cytotoxicity against targeted cancer cells.

- Selectivity : Certain derivatives demonstrated selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications with reduced side effects.

Antimicrobial Activity

The antimicrobial efficacy of triazoles has been widely documented. Studies indicate that 1,2,4-triazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound's thione and thiol groups enhance its interaction with microbial targets .

Case Study:

A recent study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been explored. Compounds derived from the triazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mechanism of Action:

The anti-inflammatory activity is attributed to the ability of the thiol group to form hydrogen bonds with active sites on COX enzymes, thereby inhibiting prostaglandin biosynthesis.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological receptors through:

- Hydrogen Bonding : The polar nature of the triazole ring enhances solubility and binding affinity.

- Dipole Interactions : The presence of sulfur in the thiol group contributes to its reactivity and interaction with biological targets.

Q & A

Q. Table 1: Representative Synthetic Routes

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Characterization relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 13.5 ppm) .

- IR spectroscopy : Confirms thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Elemental analysis : Validates molecular formula (e.g., C₁₅H₁₃N₃S) with ≤0.4% deviation .

- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms (e.g., thione vs. thiol) .

Note : Discrepancies in NMR data (e.g., missing thiol proton due to tautomerism) require corroboration with IR or X-ray .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours for cyclization) .

- Catalyst use : K₂CO₃ or NaOH as bases improve alkylation efficiency .

- Stepwise purification : Column chromatography isolates intermediates, reducing side products .

Q. Table 2: Optimization Case Study

| Parameter | Initial Condition | Optimized Condition | Yield Increase | Reference |

|---|---|---|---|---|

| Reaction time | 6 hours | 30 minutes (microwave) | 25% | |

| Base | Pyridine | K₂CO₃ | 15% |

Advanced: How to resolve contradictory data in spectroscopic characterization?

Methodological Answer:

Contradictions (e.g., thiol vs. thione tautomers in IR/NMR) require:

- Multi-technique validation : Combine ¹H NMR (tautomer-sensitive protons) with IR (S-H/S=O stretches) .

- X-ray crystallography : Definitive structural assignment, as seen in 3-(3-methoxybenzylsulfonyl) derivatives .

- Computational modeling : DFT calculations predict tautomeric stability (e.g., thiol form is 2.3 kcal/mol more stable than thione) .

Advanced: What computational methods predict the biological activity of derivatives?

Methodological Answer:

- Molecular docking : Screens against targets (e.g., bacterial enzymes) using AutoDock Vina .

- ADME prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

- Pass Online® : Predicts antimicrobial or antitumor activity based on structural analogs .

Example : Derivatives with pyrrole-2-yl substituents showed docking scores comparable to ciprofloxacin against DNA gyrase .

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

- Bioisosteric replacement : Substitute phenyl with thiophene for improved solubility .

- Functionalization : Introduce sulfone or hydrazide groups to enhance hydrogen bonding (e.g., Mannich bases ).

- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Cl, Br) with antimicrobial potency .

Advanced: How to validate intermediates when traditional characterization fails?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 268.0842 for C₁₅H₁₃N₃S) .

- Alternative NMR techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra .

- Chemical derivatization : Convert thiol to methylthioether for simplified NMR interpretation .

Advanced: How to assess stability under varying experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.